1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Structure-Activity Relationship Lipophilicity DGAT1 inhibitor design

This unsymmetrical urea features a 2-chlorophenyl ring and an ethylene-linked 3-methylisoxazole tail, creating a topologically unique DGAT1-targeting pharmacophore. Its ortho-chlorine placement imparts steric and electronic properties not found in para-chloro, benzyl, or dichloro analogs, making direct substitution unreliable. With a lead-like profile (MW 279.72, XLogP 2.4, zero Lipinski violations), it is a superior starting point for metabolic disease screening libraries.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72
CAS No. 1396889-22-7
Cat. No. B2824373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
CAS1396889-22-7
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C13H14ClN3O2/c1-9-8-10(19-17-9)6-7-15-13(18)16-12-5-3-2-4-11(12)14/h2-5,8H,6-7H2,1H3,(H2,15,16,18)
InChIKeyFQECUGFJSIBHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396889-22-7) – Structural Identity and Physicochemical Baseline for Procurement Decisions


1-(2-Chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396889-22-7; C13H14ClN3O2; MW 279.72 g/mol) is a synthetic unsymmetrical urea derivative comprising a 2-chlorophenyl ring linked via a urea bridge to a 3-methylisoxazole moiety through an ethylene spacer [1]. The compound was deposited in PubChem (CID 71789750) in 2013 and is commercially catalogued as a research-grade screening compound [1]. Its computed physicochemical profile (XLogP 2.4, 2 H-bond donors, 3 H-bond acceptors, 4 rotatable bonds) places it within favorable drug-like property space consistent with oral bioavailability guidelines [1]. This compound belongs to a broader chemotype of heteroaryl-containing biaryl ureas that have demonstrated diacylglycerol O-acyltransferase 1 (DGAT1) inhibitory activity in peer-reviewed studies, establishing a plausible pharmacological context for its structural design [2].

Why 1-(2-Chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea Cannot Be Interchanged with Generic Isoxazole-Urea Analogs


The 2-chlorophenyl substitution pattern and the ethylene-linked 3-methylisoxazole tail of CAS 1396889-22-7 define a unique topological pharmacophore that is not interchangeable with close analogs. Within the broader isoxazole-containing biaryl urea chemotype, minor structural perturbations—such as shifting chlorine from the ortho to the para position, replacing the chlorophenyl ring with benzyl or tolyl groups, or altering the isoxazole substitution—have been shown to produce order-of-magnitude differences in DGAT1 inhibitory potency [1]. For instance, the 3-phenylisoxazole lead compound 40a in the Piramal DGAT1 series achieved an IC50 of 64 nM, whereas structurally related analogs with different heteroaryl units or linker compositions exhibited markedly reduced or absent inhibition [1]. The ortho-chlorine atom in CAS 1396889-22-7 introduces a steric and electronic environment distinct from the unsubstituted phenyl, 4-chlorophenyl, or 3,4-dichlorophenyl variants, which may critically influence target binding conformation and selectivity profile [2]. Therefore, generic substitution of CAS 1396889-22-7 with a structurally similar isoxazole-urea analog cannot be assumed to preserve biological activity, selectivity, or physicochemical behavior without direct experimental validation.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396889-22-7)


Ortho-Chlorine Substitution on the Phenyl Ring: Physicochemical Divergence from the 3,4-Dichlorophenyl Analog

CAS 1396889-22-7 carries a single ortho-chlorine substituent on the phenyl ring, distinguishing it from the 3,4-dichlorophenyl analog (CAS 1396855-15-4). The ortho-chloro substitution creates a sterically constrained conformation around the urea bond, potentially restricting the accessible torsional space compared to the meta/para-disubstituted analog [1]. Computational comparison of physicochemical descriptors reveals that CAS 1396889-22-7 (XLogP 2.4, MW 279.72, TPSA 67.2 Ų) is less lipophilic and has a smaller molecular footprint than the 3,4-dichlorophenyl analog (MW 314.16, predicted XLogP ~3.0), which may translate into differential membrane permeability and metabolic stability profiles [1][2]. The 3,4-dichlorophenyl analog has been reported to exhibit urea transporter inhibition (UT-A1 IC50 = 5,000 nM) [2], whereas no corresponding target engagement data for CAS 1396889-22-7 has been disclosed, underscoring that the biological profile cannot be extrapolated between these analogs.

Structure-Activity Relationship Lipophilicity DGAT1 inhibitor design

Ethylene Linker Length Differentiates CAS 1396889-22-7 from Directly Linked Isoxazole-Urea DGAT1 Inhibitors

CAS 1396889-22-7 features a two-carbon ethylene spacer (-CH2-CH2-) between the urea nitrogen and the isoxazole ring, contrasting with the directly attached isoxazole-urea topology found in many classical kinase-targeted isoxazolyl ureas (e.g., p38α inhibitor CHEMBL61628 with a direct isoxazole-urea linkage, IC50 = 290 nM) [1][2]. The ethylene linker introduces additional conformational degrees of freedom (4 rotatable bonds total in CAS 1396889-22-7 vs. typically 2–3 in directly linked analogs) and increases the spatial separation between the chlorophenyl and isoxazole pharmacophoric elements [1]. In the Piramal DGAT1 series, compounds retaining the ethylene-linked isoxazole motif demonstrated potent hDGAT1 inhibition, while linker truncation or modification was associated with reduced enzymatic activity [3]. The specific two-carbon linker topology of CAS 1396889-22-7 therefore represents a purposeful design element consistent with the DGAT1 chemotype rather than an interchangeable structural feature.

Linker optimization DGAT1 pharmacology Conformational flexibility

3-Methyl Substitution on Isoxazole: Structural Differentiation from Bulkier Isoxazole-Urea Analogs

CAS 1396889-22-7 bears a methyl group at the 3-position of the isoxazole ring. In the class of isoxazole-containing biaryl urea DGAT1 inhibitors, the nature of the isoxazole 3-substituent has been found to modulate both enzymatic potency and physicochemical properties [1]. Analogs with bulkier 3-substituents (e.g., isopropyl, tert-butyl, or tridecyl chains) have been explored in distinct target contexts: the 3-isopropyl analog CHEMBL61628 showed p38α inhibition (IC50 = 290 nM) [2], while the 3-tridecyl analog CHEMBL136276 exhibited ACAT inhibition (IC50 = 13 nM) [3]. The compact 3-methyl group in CAS 1396889-22-7 minimizes steric bulk while retaining the electron-donating character beneficial for heterocycle stability, potentially offering a more favorable balance of potency and drug-like properties compared to analogs with extended lipophilic tails [1]. This substitution pattern is directly consistent with the DGAT1-optimized chemotype described by the Piramal group, where 3-methyl- and 3-ethyl-isoxazole variants were among the most promising leads [1].

Isoxazole substitution Metabolic stability Steric effects

Drug-Likeness and Physicochemical Compliance with Oral Bioavailability Guidelines

CAS 1396889-22-7 satisfies all four Lipinski Rule of Five criteria (MW 279.72 ≤ 500; XLogP 2.4 ≤ 5; HBD 2 ≤ 5; HBA 3 ≤ 10) and all three Veber bioavailability criteria (rotatable bonds 4 ≤ 10; TPSA 67.2 Ų ≤ 140) [1]. In comparison, the DGAT1 lead compound 40a from the Piramal series has a substantially higher molecular weight (~420 g/mol) and predicted lipophilicity, which contributed to a measured aqueous solubility of only 0.43 mg/mL at pH 7.4 [2]. While no solubility data for CAS 1396889-22-7 is publicly available, its lower computed XLogP (2.4 vs. an estimated ~3.5–4.5 for lead 40a) and smaller molecular size predict improved aqueous solubility relative to more advanced DGAT1 leads [1][2]. This physicochemical advantage positions CAS 1396889-22-7 as a potentially more tractable starting point for hit-to-lead optimization campaigns where solubility-limited pharmacology has been a recognized liability of the biaryl urea DGAT1 chemotype [2].

Drug-likeness Lipinski Rule of Five Lead-likeness

Commercial Availability and Purity Benchmarking Against Structurally Adjacent Screening Compounds

CAS 1396889-22-7 is catalogued by multiple commercial vendors as a research-grade compound, typically at ≥95% purity . Among the structurally adjacent analogs sharing the 3-methylisoxazol-5-yl-ethyl-urea scaffold, CAS 1396889-22-7 (2-chlorophenyl) offers a distinct substitution pattern relative to commonly listed alternatives including the 3,4-dichlorophenyl analog (CAS 1396855-15-4), the benzyl analog (CAS 1396889-21-6), the 2-methoxyethyl analog (CAS 1396860-73-3), and the o-tolyl analog . Within this commercial screening cluster, the ortho-chlorophenyl variant CAS 1396889-22-7 is the only member bearing a single ortho-halogen substituent capable of engaging in both hydrophobic and potential halogen-bonding interactions with protein targets, a feature absent in the benzyl, tolyl, or methoxyethyl variants [1]. This halogen-based interaction potential, combined with the conformational restriction imparted by the ortho substitution, provides a unique pharmacophoric signature within the commercially accessible compound cluster.

Commercial sourcing Compound purity Screening library procurement

Recommended Research and Industrial Application Scenarios for 1-(2-Chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396889-22-7)


DGAT1 Hit-Finding and Lead Optimization Campaigns

CAS 1396889-22-7 serves as a structurally tractable entry point for DGAT1 inhibitor screening programs. Its scaffold is directly derived from the Piramal isoxazole biaryl urea chemotype, where the ethylene-linked 3-methylisoxazole motif was associated with potent hDGAT1 inhibition in enzymatic assays [1]. The compound's favorable lead-like physicochemical profile (MW 279.72, XLogP 2.4, zero Lipinski violations) addresses the solubility limitations that constrained earlier biphenyl carboxylic acid DGAT1 inhibitors [1][2]. Researchers initiating DGAT1 programs should consider CAS 1396889-22-7 as a core scaffold for systematic SAR exploration around the aryl ring substitution, linker composition, and isoxazole modification, with the Piramal compound 40a (IC50 = 64 nM, 90% in vivo triglyceride reduction) serving as a potency benchmark [1].

Chemical Diversity Expansion in Metabolic Disease Screening Libraries

For institutions curating targeted screening libraries for metabolic disease targets, CAS 1396889-22-7 provides coverage of a specific chemical space intersection—ortho-halogenated phenyl urea coupled to an ethylene-linked 3-methylisoxazole—that is not duplicated by other commercially available analogs within the same cluster [1]. The compound's ortho-chlorine substitution introduces distinct steric and electronic features relative to the 3,4-dichlorophenyl (CAS 1396855-15-4), benzyl (CAS 1396889-21-6), and methoxyethyl (CAS 1396860-73-3) variants [1]. Inclusion of CAS 1396889-22-7 in screening decks maximizes pharmacophoric diversity within the isoxazole-urea chemotype and enables comparative profiling of halogen substitution effects on DGAT1 or other lipid-metabolizing enzyme targets [2].

Comparative Selectivity Profiling of Isoxazole-Urea Chemotypes Across DGAT1 and Off-Target Enzymes

The isoxazole-urea scaffold class has demonstrated activity across multiple enzyme targets including DGAT1 [1], p38α kinase (IC50 = 290 nM for CHEMBL61628) [2], and acyl-CoA:cholesterol acyltransferase (IC50 = 13 nM for CHEMBL136276) [3]. CAS 1396889-22-7, with its ethylene-linked 3-methylisoxazole and ortho-chlorophenyl substitution, occupies a distinct region of this activity landscape. Procurement of CAS 1396889-22-7 alongside structurally defined comparators enables systematic selectivity profiling to determine whether the specific substitution pattern of this compound directs target engagement preferentially toward DGAT1 over kinase or acyltransferase off-targets. Such selectivity data are critical for evaluating the therapeutic window potential of this chemotype in obesity and metabolic syndrome indications [1].

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.